Ragaglitazar(racemate)

Übersicht

Beschreibung

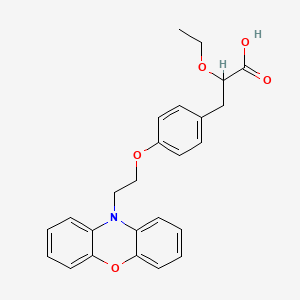

Ragaglitazar(racemate), also known as Ragaglitazar(racemate), is a useful research compound. Its molecular formula is C25H25NO5 and its molecular weight is 419.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ragaglitazar(racemate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ragaglitazar(racemate) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes Management

Ragaglitazar has shown promise in improving glycemic control in patients with type 2 diabetes. A dose-ranging study involving 177 participants demonstrated significant reductions in fasting plasma glucose (FPG) and triglycerides across various doses (1, 4, and 10 mg). The results indicated:

- FPG Reduction : Decreases of -48 mg/dl (1 mg), -74 mg/dl (4 mg), and -77 mg/dl (10 mg) compared to placebo.

- Triglyceride Levels : Reductions of -40% (1 mg), -62% (4 mg), and -51% (10 mg).

- A1C Values : Mean reductions of -0.5% (1 mg), -1.3% (4 mg), and -1.1% (10 mg) compared to placebo .

Lipid Profile Improvement

In addition to glycemic control, ragaglitazar has been effective in enhancing lipid profiles. In studies involving animal models such as ob/ob mice and Zucker fa/fa rats, ragaglitazar exhibited superior efficacy over other agents like rosiglitazone:

- Plasma Lipid Reduction : Achieved significant decreases in triglycerides and cholesterol levels.

- Insulin Sensitivity : Improved insulin sensitivity was noted with enhanced clearance of plasma triglycerides .

Case Study 1: Efficacy in Obese Models

In a study involving high-fat-fed hamster models, ragaglitazar at a dose of 1 mg/kg resulted in:

- Triglyceride Reduction : 83% decrease.

- Total Cholesterol Reduction : 61% decrease.

- Body Weight Management : 17% reduction in fat feed-induced weight gain .

This study highlights ragaglitazar's potential as a therapeutic agent for managing dyslipidemia in obese populations.

Case Study 2: Comparative Efficacy

A comparative analysis between ragaglitazar and other PPAR agonists revealed that ragaglitazar consistently outperformed rosiglitazone and fenofibrate in reducing plasma triglycerides and improving insulin sensitivity across various animal models. The findings indicated that ragaglitazar's pharmacological profile could offer a more effective treatment alternative for patients with metabolic syndrome .

Safety Profile

While ragaglitazar demonstrates significant therapeutic potential, safety concerns have been raised. Notably, a carcinogenicity study indicated an increased risk of urinary bladder tumors in male Sprague-Dawley rats at high doses. Consequently, its development was terminated during phase III trials due to these adverse findings .

Eigenschaften

Molekularformel |

C25H25NO5 |

|---|---|

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

2-ethoxy-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C25H25NO5/c1-2-29-24(25(27)28)17-18-11-13-19(14-12-18)30-16-15-26-20-7-3-5-9-22(20)31-23-10-6-4-8-21(23)26/h3-14,24H,2,15-17H2,1H3,(H,27,28) |

InChI-Schlüssel |

WMUIIGVAWPWQAW-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

Synonyme |

(-) DRF 2725 (-)3-(4-(2-(phenoxazin-10-yl)ethoxy)phenyl)-2-ethoxypropanoic acid DRF 2725 DRF-2725 DRF2725 NNC 61-0029 ragaglitaza |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.